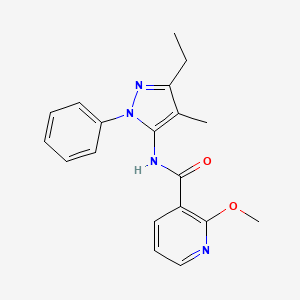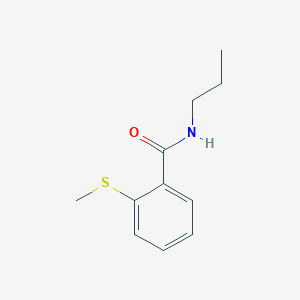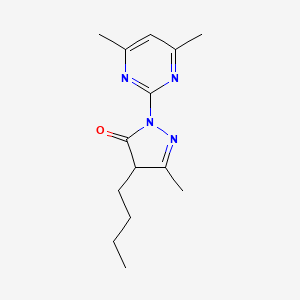![molecular formula C12H17N5 B4413979 5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4413979.png)
5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
描述
5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
准备方法
The synthesis of 5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a pyrimidine precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
科学研究应用
5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways .
相似化合物的比较
5-METHYL-7-(2-METHYLPIPERIDINO)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has similar antimicrobial properties but differs in its hydroxyl functional group, which affects its solubility and reactivity.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, but with a different ring structure that influences its binding affinity and specificity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
5-methyl-7-(2-methylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-7-11(16-6-4-3-5-10(16)2)17-12(15-9)13-8-14-17/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWTMWVHVPPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC3=NC=NN23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4413905.png)
![6-(4-methoxyphenyl)-2-[(2-pyridinylmethyl)thio]nicotinonitrile](/img/structure/B4413907.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)

![2-[(2,4,6-Trimethyl-phenylcarbamoyl)-methylsulfanyl]-benzoic acid](/img/structure/B4413927.png)
![2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-N-phenylacetamide](/img/structure/B4413943.png)

![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4413966.png)
![N-[2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B4413971.png)

![2-iodo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413996.png)
![N-(4-cyanophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413997.png)
